5-(4-Ethylpiperazin-1-yl)-2-(propylsulfonyl)-4-tosylthiazole
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Overview
Description
1-ETHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a thiazole ring and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]PIPERAZINE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Sulfonyl Groups: The sulfonyl groups are introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Coupling with Piperazine: The final step involves coupling the thiazole derivative with piperazine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl groups can be reduced to thiols or sulfides.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the sulfonyl groups can produce thiols or sulfides.
Scientific Research Applications
1-ETHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]PIPERAZINE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ETHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]PIPERAZINE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl groups and thiazole ring are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(ethanesulfonyl)-4-(4-methylbenzenesulfonyl)piperazine
- 4-methylbenzene-1-sulfonyl chloride
- 1-ethyl-4-methylbenzene
Uniqueness
1-ETHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]PIPERAZINE is unique due to the presence of both sulfonyl and thiazole groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C19H27N3O4S3 |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
5-(4-ethylpiperazin-1-yl)-4-(4-methylphenyl)sulfonyl-2-propylsulfonyl-1,3-thiazole |
InChI |
InChI=1S/C19H27N3O4S3/c1-4-14-28(23,24)19-20-17(29(25,26)16-8-6-15(3)7-9-16)18(27-19)22-12-10-21(5-2)11-13-22/h6-9H,4-5,10-14H2,1-3H3 |
InChI Key |
YVIGBMDNIXHTET-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC(=C(S1)N2CCN(CC2)CC)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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